1,2-Dibromoethylene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in many org solvents

In water, 8,910 mg/l @ 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

- Organic synthesis: As a source of bromine, 1,2-dibromoethane can be used to introduce bromine atoms into other molecules. This is a process called bromination. For instance, it can be used to create specific organic compounds containing bromine groups, which can be useful for further research in various fields [Source: Royal Society of Chemistry ""].

- Grignard reaction: 1,2-Dibromoethane can be used as a catalyst in a specific type of organic reaction called the Grignard reaction. In this reaction, it helps activate magnesium metal to form a Grignard reagent, which is a powerful nucleophile used in organic synthesis [Source: American Chemical Society ""].

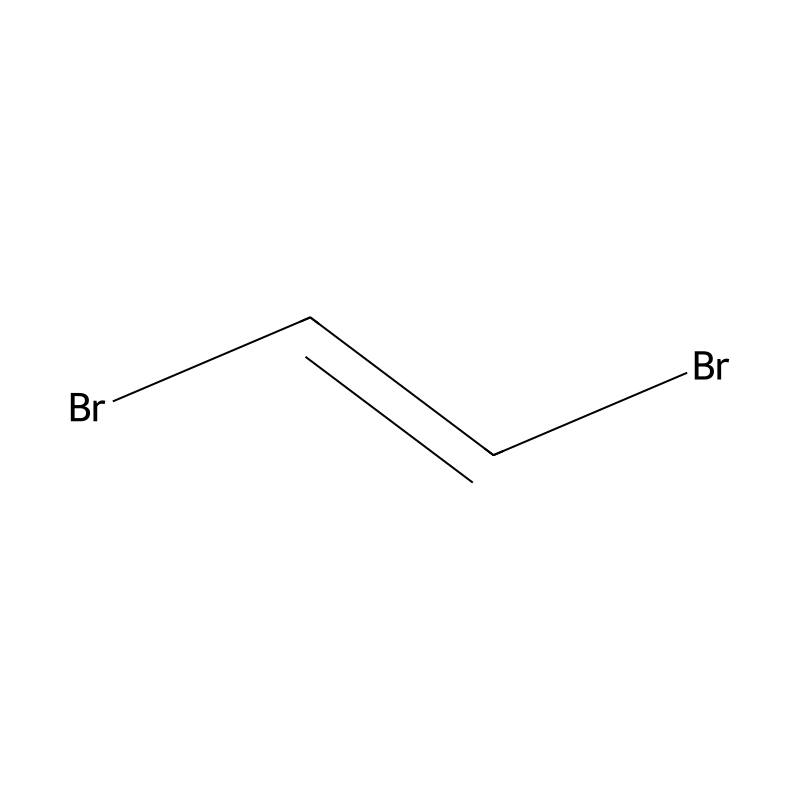

1,2-Dibromoethylene, also known as 1,2-dibromoethene or acetylene dibromide, is a dihalogenated unsaturated organic compound with the molecular formula and a molecular weight of 185.845 g/mol. It exists in two isomeric forms: cis and trans, both of which are colorless liquids at room temperature . The compound features a double bond between the two carbon atoms, each substituted with a bromine atom. This structure contributes to its unique chemical properties and reactivity.

1,2-Dibromoethylene is a hazardous compound with several safety concerns:

- Dehydrobromination: The compound can undergo elimination reactions, particularly dehydrobromination, to form vinylidene or other alkenes when treated with bases like triethylamine .

- Nucleophilic Substitution: It reacts with nucleophiles, such as primary amines, leading to the formation of N,N-disubstituted ethylenediamines .

- Halogenation: It can react further with halogens under specific conditions to yield tetrahalogenated products.

1,2-Dibromoethylene exhibits significant biological activity and toxicity. It is classified as toxic if swallowed and can cause skin irritation. The compound is known to have carcinogenic properties and has been linked to severe tissue damage upon exposure . Animal studies indicate that inhalation of high concentrations can lead to neurological effects, including depression and behavioral changes in offspring of exposed animals .

The synthesis of 1,2-dibromoethylene primarily involves:

- Halogenation of Acetylene: The most common method is the reaction of acetylene with bromine. In this process, acetylene acts as the limiting reagent to prevent the formation of tetrahalogenated byproducts .

- Alternative Methods: Other methods include using N-bromosuccinimide in conjunction with lithium bromide to generate bromine radicals for halogenation .

1,2-Dibromoethylene has various applications across different fields:

- Chemical Intermediate: It serves as a precursor for synthesizing other organic compounds, including certain fire retardants and pharmaceuticals.

- Pesticide: Historically used in agriculture as a fumigant for soil and crops, though many uses have been curtailed due to health concerns.

- Solvent and Reagent: Employed in organic synthesis for bromination reactions and activating magnesium in Grignard reagent preparations .

Research indicates that 1,2-dibromoethylene interacts significantly with biological systems. Its metabolites can affect enzyme activity involved in detoxification processes. Studies have shown that it is metabolized by glutathione S-transferases and cytochrome P450 enzymes, leading to toxic effects on renal function . Additionally, its reactivity with nucleophiles suggests potential applications in drug design where selective targeting is necessary.

1,2-Dibromoethylene shares similarities with several other halogenated compounds. A comparison highlights its unique characteristics:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 1,2-Dibromoethane | Saturated compound; used as a fumigant | More stable than 1,2-dibromoethylene; less reactive | |

| Vinyl Bromide | Unsaturated; used in polymer production | More reactive due to the presence of a double bond | |

| Bromoacetylene | Similar structure; used in organic synthesis | Less common than 1,2-dibromoethylene |

1,2-Dibromoethylene stands out due to its dual halogen substitution on an alkene structure, which influences its reactivity and biological interactions distinctly compared to its saturated counterparts.

Color/Form

XLogP3

Boiling Point

110 °C @ 754 mm Hg

Density

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 42 of 43 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

31 mm Hg @ 25 °C

Pictograms

Acute Toxic;Irritant

Other CAS

25429-23-6

540-49-8

Associated Chemicals

Ethylene, 1,2-dibromo (cis);590-11-4

Wikipedia

(E)-1,2-dibromoethylene

Methods of Manufacturing

General Manufacturing Information

Ethene, 1,2-dibromo-: INACTIVE